In Silico Physicochemical and Drug-Likeness Profile vs. Non-Methoxy Analog
Comparison of computed physicochemical properties reveals that the 7-methoxy substituent in CAS 1396846-18-6 significantly alters lipophilicity (XLogP3-AA = 2.0) and hydrogen bonding capacity compared to its non-methoxy analog, N-(2-(furan-2-yl)-2-hydroxypropyl)benzofuran-2-carboxamide (XLogP3-AA = 1.7) [1][2]. This difference in cLogP directly impacts predicted membrane permeability and oral bioavailability, with the target compound falling closer to the optimal range for CNS drug-likeness (Lipinski's rule of five) [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | N-(2-(furan-2-yl)-2-hydroxypropyl)benzofuran-2-carboxamide (CAS 1396761-87-7): XLogP3-AA = 1.7 |
| Quantified Difference | Δ = +0.3 logP units |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm [1][2] |
Why This Matters
The higher lipophilicity of the 7-methoxy derivative suggests improved passive membrane diffusion, a critical factor for selecting compounds for cell-based assays or in vivo studies targeting intracellular or CNS targets.
- [1] PubChem. (2026). N-(2-(furan-2-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide (PubChem CID 71782577). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). N-(2-(furan-2-yl)-2-hydroxypropyl)-1-benzofuran-2-carboxamide (PubChem CID 71782578). National Center for Biotechnology Information. View Source
